N-(4-bromo-2-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
N-(4-bromo-2-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine and fluorine atoms in the phenyl ring, along with the quinazoline core, imparts unique chemical properties to this molecule.
Properties
Molecular Formula |
C18H13BrFN3O2 |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
InChI |
InChI=1S/C18H13BrFN3O2/c19-11-4-6-14(13(20)9-11)22-17(24)10-3-5-12-15(8-10)21-16-2-1-7-23(16)18(12)25/h3-6,8-9H,1-2,7H2,(H,22,24) |
InChI Key |
BHMQLJSMSYQGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=C(C=C(C=C4)Br)F)C(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of o-phenylenediamine with a suitable carbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Pyrrolo Moiety: The pyrrolo ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydropyrroloquinazoline framework undergoes oxidation at the 9-oxo position, with reactivity influenced by the electron-withdrawing carboxamide group.
-
The bromine atom at the 4-position of the phenyl ring stabilizes intermediates via resonance during oxidation .
Nucleophilic Substitution
The 4-bromo-2-fluorophenyl group participates in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | DME/H₂O, 90°C | 4-phenyl derivative | 78% |
| 4-Carboxyphenylboronic acid | PdCl₂(dppf) | DMF, 100°C | Carboxyl-functionalized analog | 65% |
Hydrolysis and Functional Group Interconversion
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| 6M HCl | Reflux, 6 hrs | Carboxylic acid (C-6) | Precursor for ester derivatives |
| LiAlH₄ | THF, 0°C → RT | Primary amine | Intermediate for Schiff base formation |
-
Hydrazide derivatives (e.g., carbohydrazide) form via reaction with hydrazine hydrate, enabling access to heterocyclic scaffolds .
Halogenation and Functionalization
The pyrrolo ring undergoes electrophilic substitution:
Cyclization and Ring Expansion
Microwave-assisted cyclization generates fused heterocycles:
| Reagent | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Thiourea | DMSO, 155°C (MW) | Pyrrolo[3,4-g]indol-8(1H)-one | Kinase inhibition |
| CS₂/K₂CO₃ | EtOH, reflux | Thiazoloquinazoline | Antiviral lead |
-
Cyclopropane intermediates form via [2+1] cycloaddition with diazomethane.
Reductive Amination
The ketone group at C-9 participates in reductive amination:
| Amine | Reducing Agent | Product | Yield |
|---|---|---|---|
| Benzylamine | NaBH₃CN | N-benzyl-9-amino derivative | 58% |
| 2-(4-Hydroxyphenyl)ethylamine | BH₃·THF | Carboxamide with phenolic substituent | 71% |
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength | Reagent | Product | Application |
|---|---|---|---|
| 254 nm | I₂ (catalytic) | Diiodinated quinazoline | Radiolabeling precursor |
| 365 nm | O₂ (bubbling) | Endoperoxide adduct | Anticancer screening |
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry, particularly for kinase inhibitors and antiviral agents . Further studies should explore enantioselective syntheses and in vivo metabolic pathways.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound lies in its potential anticancer properties. Quinazoline derivatives have been shown to inhibit various kinases involved in cancer progression.
Case Study: Aurora A Kinase Inhibition
Research indicated that derivatives similar to N-(4-bromo-2-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide showed significant inhibitory effects on Aurora A kinase activity. For example, one study reported an IC50 value of approximately 168.78 µM for a related compound, demonstrating its potential as a lead for further optimization in anticancer drug development .
Antimicrobial Properties
In addition to its anticancer activity, this compound has shown promising antimicrobial effects against various bacterial strains.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of quinazoline derivatives against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .
Neuroprotective Effects
Emerging research suggests that compounds containing the quinazoline scaffold may also possess neuroprotective properties.
Mechanisms Involved
The neuroprotective effects are hypothesized to be mediated through the modulation of signaling pathways involved in neuroinflammation and apoptosis. Compounds similar to this compound have been studied for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives.
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances kinase inhibition |
| Fluorine Substitution | Improves binding affinity |
| Carboxamide Group | Essential for biological activity |
Research suggests that modifications in the substituents can significantly affect the biological activity of these compounds. For example, the presence of halogen atoms (bromine and fluorine) has been correlated with increased potency against various targets .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of cellular signaling pathways that are crucial for cancer cell survival and proliferation. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Similar to erlotinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.
Afatinib: A broader spectrum kinase inhibitor used in cancer therapy.
Uniqueness
N-(4-bromo-2-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the phenyl ring enhances its reactivity and binding affinity, making it a valuable compound for further research and development.
Biological Activity
N-(4-bromo-2-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate key functional groups to enhance its biological properties. The general synthetic route includes:
- Formation of the Tetrahydropyrroloquinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Bromination and Fluorination : The introduction of bromine and fluorine substituents on the phenyl ring is crucial for modulating biological activity.
- Carboxamide Formation : The final step involves the conversion of the intermediate to the carboxamide form, which is essential for its activity.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit the activity of various kinases involved in tumor growth and progression.
- Mechanism of Action : The compound acts primarily by inhibiting PDGFRα (Platelet-Derived Growth Factor Receptor Alpha), which is implicated in oncogenic signaling pathways. Inhibition of this receptor leads to reduced cell proliferation and increased apoptosis in cancer cell lines .
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against several strains of bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Streptococcus pneumoniae | 0.25 µg/mL |
These results suggest that the compound may be effective as a broad-spectrum antibacterial agent .
Case Study 1: Anticancer Efficacy
A study conducted on human renal cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 10 µM concentration). The compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Antibacterial Effects
In a separate investigation focusing on bacterial resistance patterns, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics like vancomycin .
Q & A
Basic: What are the standard synthetic routes for preparing N-(4-bromo-2-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide?
The synthesis typically involves multi-step reactions, including bromination, cyclization, and coupling. For example:
- Bromination : Intermediate steps may use bromine in acetic acid under controlled conditions to introduce the bromo substituent (e.g., as in pyrrolo[2,1-b]quinazolinone derivatives) .
- Coupling reactions : Amide bond formation between the pyrroloquinazoline core and the 4-bromo-2-fluorophenyl group can be achieved using coupling agents like EDCI or HATU.
- Purification : Column chromatography (e.g., 10% methanol in dichloromethane) and recrystallization are standard for isolating the final compound .
Advanced: How can structural modifications of the pyrrolo[2,1-b]quinazoline core influence bioactivity?
Substituents on the quinazoline ring (e.g., bromo, fluoro groups) and the carboxamide side chain modulate target binding and solubility. For example:
- Bromo/fluoro groups : Enhance halogen bonding with target proteins (e.g., kinase inhibitors) and improve metabolic stability .
- Carboxamide side chain : Modifications (e.g., alkylation, introduction of heterocycles) can optimize pharmacokinetic properties. SAR studies on analogs (e.g., triazoloquinazolines) show that substituent position affects potency .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : and NMR confirm substituent positions (e.g., fluorine at 2-position, bromine at 4-position) .
- HRMS : Validates molecular formula (e.g., observed [M+H] vs. calculated mass) .
- HPLC : Assesses purity (>94% by UV detection at 254 nm) .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
- Case study : Discrepancies in -NMR chemical shifts (e.g., δ −123.8 vs. −123.6) may arise from solvent effects (CDCl vs. MeOD). Cross-validation with -NMR coupling patterns and HRMS isotopic peaks (e.g., bromine’s M+2 peak) is essential .
- Density functional theory (DFT) : Computational modeling of NMR shifts can validate experimental data .
Basic: What are common impurities in the synthesis of this compound?
- Starting material residues : Unreacted 4-bromo-2-fluoroaniline or intermediates.
- By-products : Over-brominated derivatives (e.g., di-bromo analogs) or hydrolyzed carboxamide.
- Mitigation : Follow EP guidelines for impurity profiling using HPLC with photodiode array detection .
Advanced: How to design a computational model for predicting target binding?
- Molecular docking : Use crystal structures of homologous proteins (e.g., kinase domains) to dock the compound. Prioritize interactions with the bromo-fluorophenyl group and the quinazoline core .
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors at the 9-oxo position, hydrophobic regions from the aryl groups) .
Basic: What are the stability considerations for long-term storage?
- Light sensitivity : Store in amber vials at −20°C due to the bromo-fluorophenyl group’s susceptibility to photodegradation.
- Moisture control : Use desiccants to prevent hydrolysis of the carboxamide .
Advanced: How to optimize in vivo pharmacokinetic (PK) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
